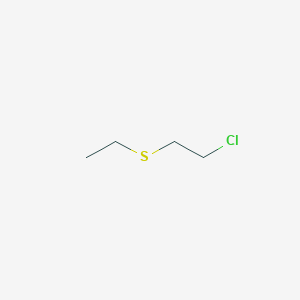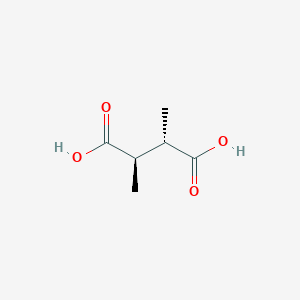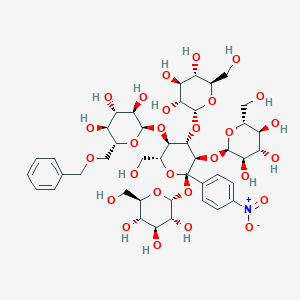![molecular formula C21H29NS B049031 1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane CAS No. 121219-38-3](/img/structure/B49031.png)
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane, commonly known as HBC, is a compound that has gained significant attention in scientific research due to its unique properties. HBC is a bicyclic octane derivative that contains an isothiocyanate group, which makes it a versatile molecule for various applications. In
科学研究应用
HBC has been extensively studied for its applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of thiol-containing molecules in biological systems. HBC has also been used as a photosensitizer for photodynamic therapy, a technique used to treat cancer by selectively destroying cancer cells with light. Additionally, HBC has been used as a building block for the synthesis of other compounds with potential applications in materials science, organic electronics, and drug discovery.
作用机制
The isothiocyanate group in HBC is responsible for its unique properties. It can react with thiol-containing molecules, such as cysteine and glutathione, to form stable adducts. This reaction can be used to detect thiol-containing molecules in biological systems. The isothiocyanate group can also undergo a photochemical reaction upon exposure to light, leading to the formation of reactive oxygen species. This property makes HBC a promising candidate for photodynamic therapy.
生化和生理效应
HBC has been shown to be non-toxic and non-cytotoxic in various in vitro and in vivo studies. It does not induce significant changes in the cellular morphology or viability of cells. However, HBC can affect the cellular redox state by depleting the levels of intracellular glutathione. This effect can be exploited for the selective killing of cancer cells in photodynamic therapy.
实验室实验的优点和局限性
HBC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable and can be stored for long periods without degradation. However, HBC has some limitations. It is not soluble in water, which can limit its applications in biological systems. It also has a low quantum yield, which can affect its sensitivity as a fluorescent probe.
未来方向
There are several future directions for the research on HBC. One potential direction is the development of HBC-based materials for organic electronics, such as organic light-emitting diodes and solar cells. Another direction is the synthesis of HBC derivatives with improved properties, such as higher quantum yield and water solubility. HBC can also be used as a tool for the study of thiol-containing molecules in biological systems. Finally, the potential of HBC for photodynamic therapy can be further explored by testing its efficacy in animal models of cancer.
Conclusion:
In conclusion, 1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane is a versatile compound with unique properties that make it a promising candidate for various applications in scientific research. Its synthesis method is straightforward, and it has been extensively studied for its applications in materials science, organic electronics, and drug discovery. HBC has also shown potential as a fluorescent probe for the detection of thiol-containing molecules and as a photosensitizer for photodynamic therapy. While HBC has some limitations, its future directions are promising, and further research can lead to the development of new materials and therapies with significant applications in various fields.
合成方法
The synthesis of HBC involves the reaction between 4-isothiocyanatophenylacetonitrile and 1-bromo-3-hexylbicyclo[2.2.2]octane in the presence of a base. The reaction results in the formation of HBC as a white solid with a yield of 70-80%. The purity of the product can be improved by recrystallization.
属性
CAS 编号 |
121219-38-3 |
|---|---|
产品名称 |
1-Hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane |
分子式 |
C21H29NS |
分子量 |
327.5 g/mol |
IUPAC 名称 |
1-hexyl-4-(4-isothiocyanatophenyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H29NS/c1-2-3-4-5-10-20-11-14-21(15-12-20,16-13-20)18-6-8-19(9-7-18)22-17-23/h6-9H,2-5,10-16H2,1H3 |
InChI 键 |
QFAIJDOQNIKXJY-UHFFFAOYSA-N |
SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
规范 SMILES |
CCCCCCC12CCC(CC1)(CC2)C3=CC=C(C=C3)N=C=S |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



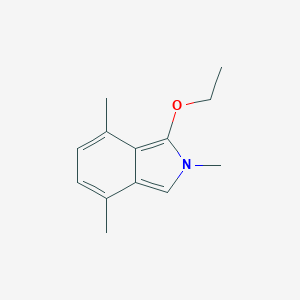
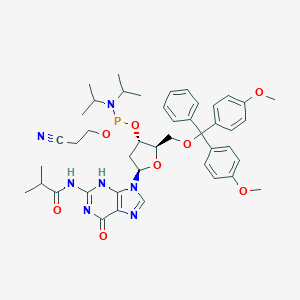
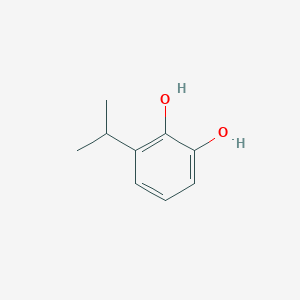
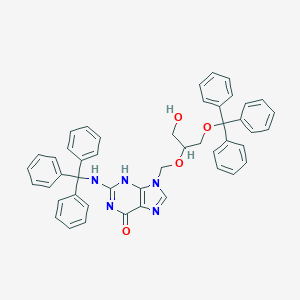
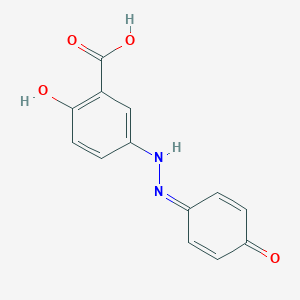
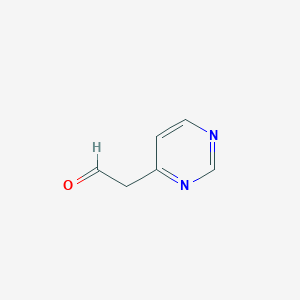
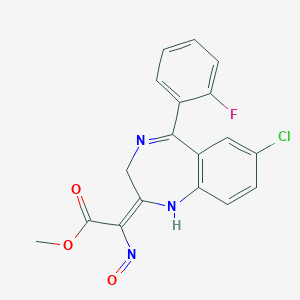
![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)
![2-[7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-ylidene]acetic Acid Methyl Ester](/img/structure/B48966.png)
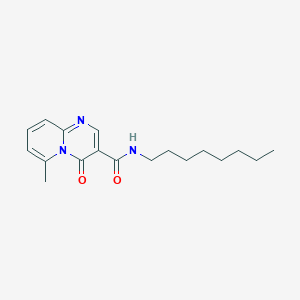
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B48970.png)
